molecular formula C20H25NO2 B5721255 N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide

N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide

Cat. No.: B5721255
M. Wt: 311.4 g/mol
InChI Key: HPLLLLMGJPYKDY-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with multiple methyl groups and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide typically involves the reaction of 2,3,4,5,6-pentamethylbenzoic acid with 2-methoxy-5-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired amide is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)acetamide
  • N-(2-methoxy-5-methylphenyl)dodecanamide
  • N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide is unique due to the high degree of methyl substitution on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-11-8-9-18(23-7)17(10-11)21-20(22)19-15(5)13(3)12(2)14(4)16(19)6/h8-10H,1-7H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLLLLMGJPYKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=C(C(=C2C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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